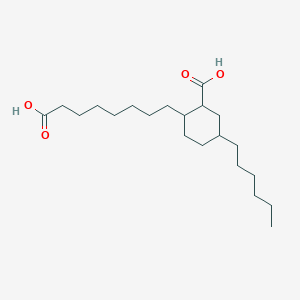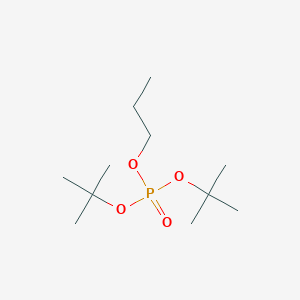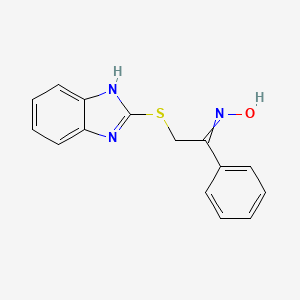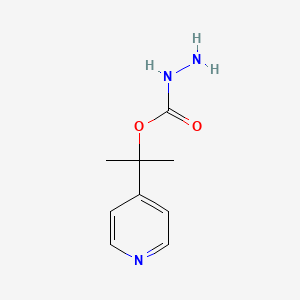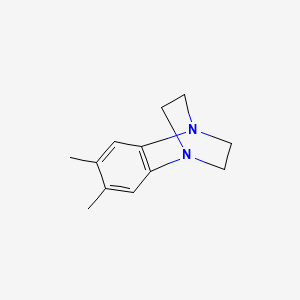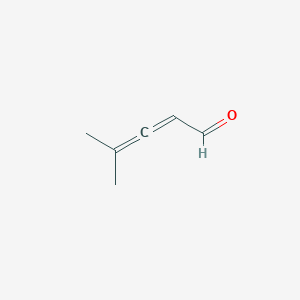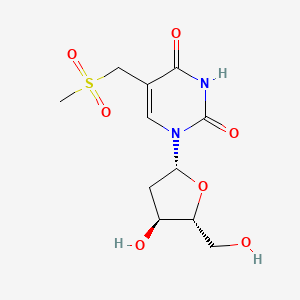
3,4-Dihydroxy-5-methoxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-methoxybenzaldehyde oxime is an organic compound derived from 3,4-Dihydroxy-5-methoxybenzaldehyde. This compound is characterized by the presence of hydroxyl, methoxy, and oxime functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-methoxybenzaldehyde oxime can be synthesized through the reaction of 3,4-Dihydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the aldehyde group of 3,4-Dihydroxy-5-methoxybenzaldehyde reacting with hydroxylamine to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-5-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and redox processes. The hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxy-3,4-dihydroxybenzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the additional hydroxyl group.
Uniqueness
3,4-Dihydroxy-5-methoxybenzaldehyde oxime is unique due to the presence of both hydroxyl and methoxy groups along with the oxime functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
66842-91-9 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
5-[(Z)-hydroxyiminomethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(4-9-12)2-6(10)8(7)11/h2-4,10-12H,1H3/b9-4- |
Clave InChI |
WCHGNHSEDPOLIQ-WTKPLQERSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)O)/C=N\O |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


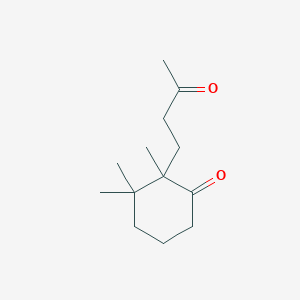

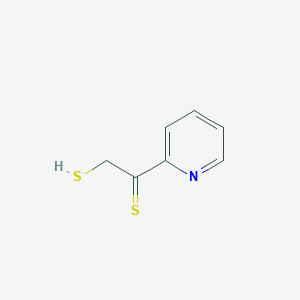
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

